molecular formula C22H30N4O2 B2417684 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 899729-03-4

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

Cat. No.: B2417684
CAS No.: 899729-03-4
M. Wt: 382.508
InChI Key: RDSMSLIVWABWJF-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-15-7-12-19(16(2)13-15)24-22(28)21(27)23-14-20(26(5)6)17-8-10-18(11-9-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSMSLIVWABWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C22H30N4O2
  • Molecular Weight : 382.5 g/mol
  • Structure : The compound features a complex structure with multiple functional groups, including dimethylamino and oxalamide moieties.

Synthesis

The synthesis of this compound typically involves several steps, allowing for the construction of the desired complex structure. The synthetic route often includes:

  • Formation of the Oxalamide Backbone : Utilizing dimethylamine and 2,4-dimethylphenyl derivatives.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of amide bonds.

This multi-step process is crucial for achieving high purity and yield, which are essential for biological testing.

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. In vitro studies indicate moderate to significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is critical in mitigating oxidative stress-related diseases. DPPH assay results indicate that it may scavenge free radicals effectively.
  • Cytotoxic Effects : Some studies have reported cytotoxic properties against cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve apoptosis induction through modulation of cellular pathways.

Case Studies

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial effects of various oxalamide derivatives including this compound against *

Q & A

Q. Table 1. Key Substituent Effects on Bioactivity

Substituent PositionModificationObserved Effect on IC50 (Cancer Cells)Reference
4-(Dimethylamino)Morpholino2.5-fold increase
2-Fluorophenyl3-FluorophenylReduced cytotoxicity
EthoxyMethoxyImproved solubility

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